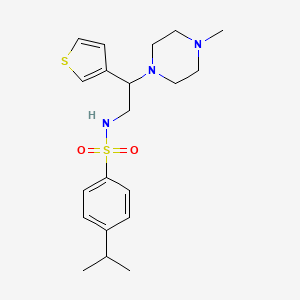

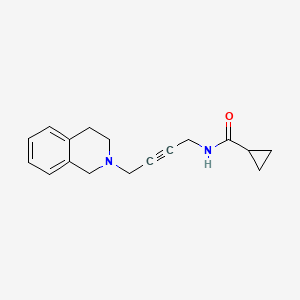

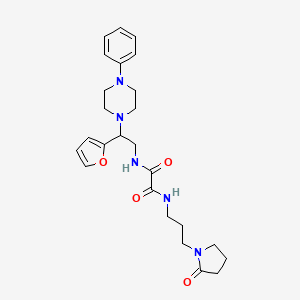

N-(3-羟基-3-(噻吩-3-基)丙基)-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, particularly as inhibitors of various enzymes and receptors. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar sulfonamide derivatives that have been studied for their biological properties and interactions with proteins.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method could potentially be adapted for the synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide by choosing appropriate starting materials and reaction conditions tailored to the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD) . Density Functional Theory (DFT) calculations can also be employed to predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are indicative of the molecule's stability and reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions, depending on their structure and the presence of reactive functional groups. The biological evaluation of sulfonamide derivatives often involves their interaction with enzymes, as seen in the inhibition of protein kinases and angiogenesis by certain N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides . Similarly, sulfonamides derived from indanes and tetralines have been shown to inhibit human carbonic anhydrase isozymes . These interactions are crucial for the therapeutic potential of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability of the molecule can be assessed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis . The atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide further insight into the reactivity and potential interaction sites of the molecule . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

科学研究应用

酶抑制和治疗潜力

研究表明,与指定化合物结构相似的磺酰胺衍生物具有抑制特定酶或充当受体拮抗剂的潜力,表明其具有治疗应用。例如,源自茚满和四氢萘的磺酰胺衍生物已显示出对人碳酸酐酶同工酶的抑制作用,表明在酶抑制有益的条件下具有治疗应用的潜力 (Akbaba 等,2014)。

抗菌和抗癌活性

磺酰胺化合物也已被合成并评估其抗菌和抗癌活性。例如,新的四氢萘-磺酰胺衍生物对一组细菌菌株和白色念珠菌表现出有效的抗菌抑制作用,表明这些化合物作为抗菌剂的潜力 (Mohamed 等,2021)。此外,苯基氨基硫烷基-1,4-萘醌衍生物对几种人癌细胞系表现出有效的细胞毒活性,并且某些化合物在正常细胞中显示出低毒性,突出了它们作为抗癌剂的潜力 (Ravichandiran 等,2019)。

化学合成和材料科学

该研究延伸到复杂分子的合成和材料科学,其中磺酰胺衍生物被用于新型合成路线或作为功能材料。已经开发出使用对硝基苯酚盐作为离去基团合成磺酰胺的新方法,促进了有效的腺苷 A2B 受体拮抗剂的制备 (Yan 等,2006)。此外,N-羟基磺酰胺已被确定为新的磺化剂,为芳香族化合物的功能化提供了一条新途径,并证明了它们在有机合成中的效用 (Wang 等,2017)。

属性

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-17(15-8-10-22-12-15)7-9-18-23(20,21)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,8,10-12,17-19H,1-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKAXXOUCQLUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

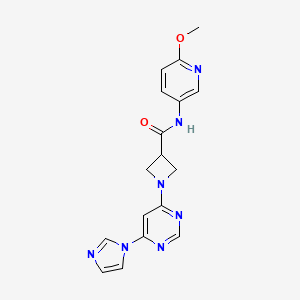

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

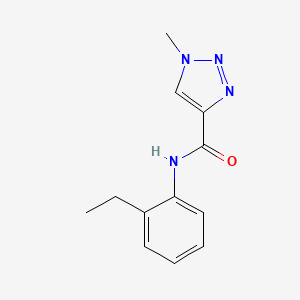

![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)

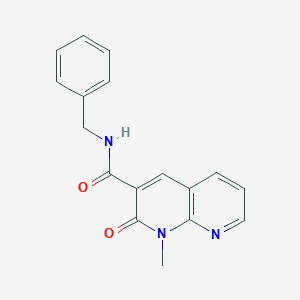

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)